6-benzyl-2-hydroxy-1-(2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a benzyl group and a methylphenyl group attached to a diazinopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a benzylamine derivative with a methylphenyl ketone under acidic conditions to form an intermediate. This intermediate is then cyclized with a diazine derivative under reflux conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its antitumor activity and potential as a PARP-1 inhibitor.
Pyrimido[1,2-a]benzimidazole: Used in medicinal chemistry for its relevance in drug development.
Uniqueness
6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of benzyl and methylphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-benzyl-1-(2-methylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H20N4O2/c1-14-7-5-6-10-17(14)24-18-16(19(25)22-20(24)26)12-23(13-21-18)11-15-8-3-2-4-9-15/h2-10,21H,11-13H2,1H3,(H,22,25,26) |
InChI Key |
APUPIOBCKVXAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(CN(CN3)CC4=CC=CC=C4)C(=O)NC2=O |
Origin of Product |
United States |
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